molecular formula C12H16Cl2O3 B14596099 Benzoic acid;3-chloro-2-(chloromethyl)-2-methylpropan-1-ol CAS No. 61018-11-9

Benzoic acid;3-chloro-2-(chloromethyl)-2-methylpropan-1-ol

Katalognummer: B14596099
CAS-Nummer: 61018-11-9
Molekulargewicht: 279.16 g/mol
InChI-Schlüssel: KKIGXMTVUAYEKN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzoic acid;3-chloro-2-(chloromethyl)-2-methylpropan-1-ol is a complex organic compound that combines the structural features of benzoic acid and a chlorinated alcohol

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid;3-chloro-2-(chloromethyl)-2-methylpropan-1-ol typically involves multiple steps, starting from readily available precursors. One common route involves the chlorination of benzoic acid to introduce the chlorine atom at the desired position. This is followed by the reaction with 2-methylpropan-1-ol under controlled conditions to introduce the chloromethyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes, followed by purification steps to isolate the desired product. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to maximize yield and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

Benzoic acid;3-chloro-2-(chloromethyl)-2-methylpropan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of methyl derivatives.

    Substitution: Formation of substituted benzoic acid derivatives.

Wissenschaftliche Forschungsanwendungen

Benzoic acid;3-chloro-2-(chloromethyl)-2-methylpropan-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of benzoic acid;3-chloro-2-(chloromethyl)-2-methylpropan-1-ol involves its interaction with specific molecular targets. The chloromethyl group can react with nucleophiles in biological systems, potentially leading to the formation of covalent bonds with biomolecules. This can affect various biochemical pathways and cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Chlorobenzoic acid: Similar structure but lacks the chloromethyl and methyl groups.

    2-Chlorobenzoic acid: Chlorine atom is positioned differently on the benzene ring.

    4-Chlorobenzoic acid: Chlorine atom is positioned at the para position on the benzene ring.

Uniqueness

Benzoic acid;3-chloro-2-(chloromethyl)-2-methylpropan-1-ol is unique due to the presence of both a chloromethyl group and a methyl group, which confer distinct chemical properties and reactivity compared to other chlorobenzoic acids.

Eigenschaften

CAS-Nummer

61018-11-9

Molekularformel

C12H16Cl2O3

Molekulargewicht

279.16 g/mol

IUPAC-Name

benzoic acid;3-chloro-2-(chloromethyl)-2-methylpropan-1-ol

InChI

InChI=1S/C7H6O2.C5H10Cl2O/c8-7(9)6-4-2-1-3-5-6;1-5(2-6,3-7)4-8/h1-5H,(H,8,9);8H,2-4H2,1H3

InChI-Schlüssel

KKIGXMTVUAYEKN-UHFFFAOYSA-N

Kanonische SMILES

CC(CO)(CCl)CCl.C1=CC=C(C=C1)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.